molecular formula C9H12ClNO B6277547 2-cyclopropoxyaniline hydrochloride CAS No. 2763759-03-9

2-cyclopropoxyaniline hydrochloride

Cat. No.: B6277547
CAS No.: 2763759-03-9
M. Wt: 185.7
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Description

2-Cyclopropoxyaniline hydrochloride is a synthetic organic compound characterized by a cyclopropoxy group (–O–C₃H₅) attached to the aromatic ring of aniline (C₆H₅NH₂), forming a hydrochloride salt. Such compounds are typically intermediates or active pharmaceutical ingredients (APIs) with applications in drug synthesis, where their stability and purity are critically regulated .

Properties

CAS No.

2763759-03-9

Molecular Formula

C9H12ClNO

Molecular Weight

185.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropoxyaniline hydrochloride typically involves the reaction of 2-cyclopropoxyaniline with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 2-cyclopropoxyaniline is prepared by reacting cyclopropyl alcohol with aniline in the presence of a suitable catalyst.

    Reaction with Hydrochloric Acid: The resulting 2-cyclopropoxyaniline is then treated with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of cyclopropyl alcohol and aniline are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxyaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into cyclopropyl-substituted aniline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Cyclopropyl-substituted quinones.

    Reduction: Cyclopropyl-substituted aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclopropoxyaniline hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclopropoxyaniline hydrochloride involves its interaction with specific molecular targets. The cyclopropoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-cyclopropoxyaniline hydrochloride with pharmacologically relevant hydrochlorides and related compounds, emphasizing structural features, applications, and regulatory considerations:

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Impurity Role Regulatory Notes
This compound C₉H₁₀ClNO (hypothetical) ~183.64 Cyclopropoxy-aniline backbone + HCl salt Likely API intermediate or impurity Purity standards inferred from EP/USP
Cyclobenzaprine Hydrochloride C₂₀H₂₁N·HCl 311.85 Tricyclic dibenzocycloheptene + dimethylamino group Muscle relaxant (prescription drug) USP-monitored impurities (e.g., N-oxide)
Impurity J(EP) C₁₇H₂₅ClN₂O₄ Not specified Acetylated phenyl + hydroxy-isopropylamino Pharmaceutical impurity (controlled) EP compliance; 50mg reference standard
2-Chloroethylamine Hydrochloride C₂H₇Cl₂N 116.99 Simple chloroethylamine + HCl salt Reagent in organic synthesis USP specification updates (2017)
2-Chloropropionic Acid C₃H₅ClO₂ 108.52 Chlorinated carboxylic acid Industrial intermediate (corrosive) OSHA-regulated; hazardous substance

Key Research Findings and Analytical Insights

Structural and Functional Contrasts

  • Cyclopropoxy vs. Tricyclic Systems : Unlike cyclobenzaprine hydrochloride’s complex tricyclic structure , this compound’s smaller cyclopropoxy-aniline backbone likely confers distinct solubility and bioavailability profiles, influencing its role as an intermediate rather than a final drug product.
  • Impurity Profiles: Impurities like J(EP) and K(EP) () share functional groups (e.g., acetyl/butanoyl) but differ in their aminoalkoxy substituents, highlighting the need for tailored chromatographic methods to resolve structurally similar byproducts in APIs .

Stability and Regulatory Compliance

  • Salt Stability: Hydrochloride salts (e.g., 2-chloroethylamine) often exhibit enhanced stability and crystallinity compared to free bases.
  • USP/EP Standards: Cyclobenzaprine hydrochloride’s monograph specifies ≤2.0% total impurities, with validated HPLC methods for detecting degradation products like N-oxide . Similar rigor is expected for this compound, though its impurity thresholds would depend on specific therapeutic contexts.

Hazard and Handling Considerations

  • Corrosivity : Unlike 2-chloropropionic acid, which is classified as corrosive and hazardous , hydrochloride salts of aromatic amines are generally less reactive but still require controlled handling to avoid decomposition.

Data Tables for Critical Parameters

Table 1: Analytical Methods for Hydrochloride Salts

Compound Primary Analytical Method Detection Limit Key Impurities
2-Cyclopropoxyaniline HCl HPLC-UV (hypothetical) ~0.1% Cyclopropoxy-related byproducts
Cyclobenzaprine HCl HPLC with UV detection 0.05% N-oxide, desmethyl derivatives
Impurity J(EP) LC-MS 0.2% Isomeric alkoxy contaminants

Table 2: Occupational Exposure Limits (OELs)

Compound ACGIH TWA (ppm) NFPA Hazard Rating
2-Chloropropionic Acid Not established Health 3, Reactivity 1
2-Cyclopropoxyaniline HCl Not available Likely Health 2

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